N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide
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Overview
Description
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide is a complex organic compound that features a pyrimidine ring, an indole moiety, and a furan carboxamide group
Preparation Methods
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide typically involves the condensation of β-dicarbonyl compounds with amines. One common method involves the use of microwave irradiation to facilitate the reaction between (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone . This method yields the desired compound in moderate yield and requires purification through techniques such as UV-Vis, FTIR-ATR spectroscopy, and NMR .
Chemical Reactions Analysis
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide involves its interaction with specific molecular targets. The pyrimidine and indole moieties allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide can be compared to other pyrimidine and indole derivatives:
Pyrimidine Derivatives: Compounds like uracil, cytosine, and thymine are well-known pyrimidine derivatives with significant biological roles.
Indole Derivatives: Indole-3-carbaldehyde and its derivatives are used in various chemical and biological applications. The uniqueness of this compound lies in its combined structural features, which provide distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N6O3 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H24N6O3/c1-14-11-15(2)27-23(26-14)29-22(28-21(30)20-5-4-10-32-20)24-9-8-16-13-25-19-7-6-17(31-3)12-18(16)19/h4-7,10-13,25H,8-9H2,1-3H3,(H2,24,26,27,28,29,30) |
InChI Key |
PZKDQQHDGFGYEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)C4=CC=CO4)C |
Origin of Product |
United States |
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